molecular formula C33H45N7O12 B8147756 Azido-PEG4-Val-Ala-PAB-PNP

Azido-PEG4-Val-Ala-PAB-PNP

Cat. No.: B8147756
M. Wt: 731.7 g/mol
InChI Key: CGEAPJPMSXLZSV-NGQVCNFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG4-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is composed of several functional groups, including an azide group, a polyethylene glycol (PEG) spacer, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP). The azide group can react with alkynes via click chemistry, while the PEG spacer improves the compound’s aqueous solubility. The Val-Ala linker can be cleaved by cathepsin B, and the PNP group serves as a good leaving group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-Val-Ala-PAB-PNP involves multiple steps:

    PEGylation: The PEG spacer is introduced to improve solubility.

    Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.

    Azide Introduction: The azide group is introduced via nucleophilic substitution.

    PAB and PNP Addition: The PAB and PNP groups are added to complete the linker structure.

The reaction conditions typically involve the use of coupling reagents such as HATU or EDCI, and the reactions are carried out in anhydrous solvents under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Val-Ala-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azido-PEG4-Val-Ala-PAB-PNP has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG4-Val-Ala-PAB-PNP functions as a linker in ADCs. The azide group allows for conjugation to the antibody via click chemistry. Once the ADC reaches the target cell, cathepsin B cleaves the Val-Ala linker, releasing the drug payload. The PEG spacer enhances solubility, and the PNP group facilitates the release of the drug .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a citrulline residue instead of alanine.

    Azido-PEG4-Val-Ala-PAB: Lacks the PNP group.

    Azido-PEG4-Val-Ala-PAB-OH: Hydroxyl group instead of PNP

Uniqueness

Azido-PEG4-Val-Ala-PAB-PNP is unique due to its combination of functional groups that provide both solubility and reactivity. The Val-Ala linker is specifically cleavable by cathepsin

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O12/c1-23(2)30(38-29(41)12-14-47-16-18-49-20-21-50-19-17-48-15-13-35-39-34)32(43)36-24(3)31(42)37-26-6-4-25(5-7-26)22-51-33(44)52-28-10-8-27(9-11-28)40(45)46/h4-11,23-24,30H,12-22H2,1-3H3,(H,36,43)(H,37,42)(H,38,41)/t24-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEAPJPMSXLZSV-NGQVCNFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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